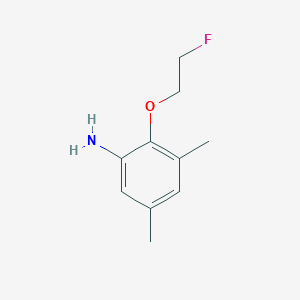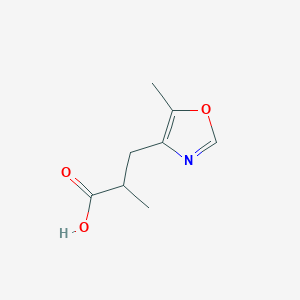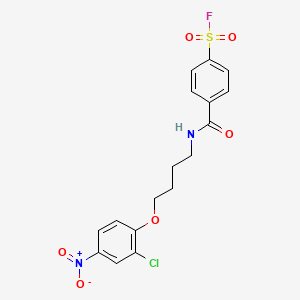
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl fluoride group, a carbamoyl group, and a nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the intermediate 2-chloro-4-nitrophenol. This intermediate is then reacted with 1,4-dibromobutane to form the 4-(2-chloro-4-nitrophenoxy)butyl bromide. The next step involves the reaction of this intermediate with benzene-1-sulfonyl fluoride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Quinone Derivatives: Formed from oxidation reactions.
科学的研究の応用
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.
類似化合物との比較
Similar Compounds
- 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl chloride
- 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl bromide
- 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl iodide
Uniqueness
The presence of the sulfonyl fluoride group in 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride distinguishes it from its similar compounds. This functional group imparts unique reactivity, particularly in its ability to inhibit enzymes by reacting with serine residues. This makes it a valuable compound for research in enzyme inhibition and drug development.
特性
CAS番号 |
25313-34-2 |
|---|---|
分子式 |
C17H16ClFN2O6S |
分子量 |
430.8 g/mol |
IUPAC名 |
4-[4-(2-chloro-4-nitrophenoxy)butylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)5-8-16(15)27-10-2-1-9-20-17(22)12-3-6-14(7-4-12)28(19,25)26/h3-8,11H,1-2,9-10H2,(H,20,22) |
InChIキー |
BPOAPINUOFFETI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


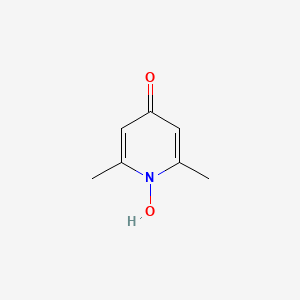
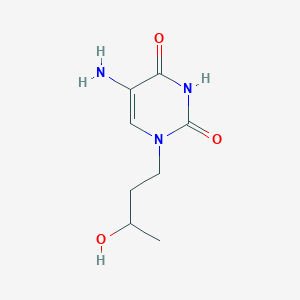
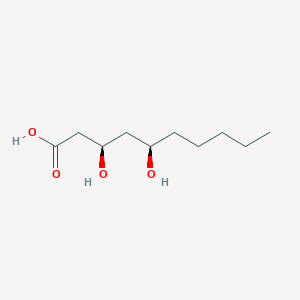
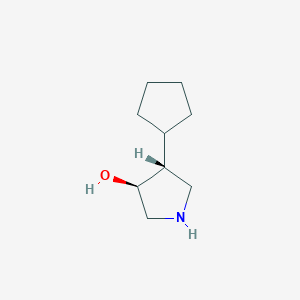
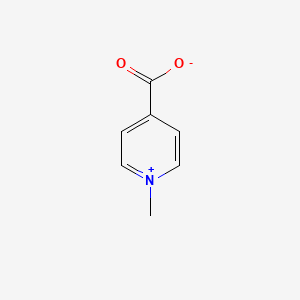
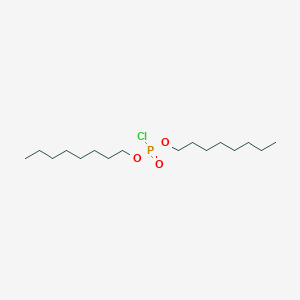
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
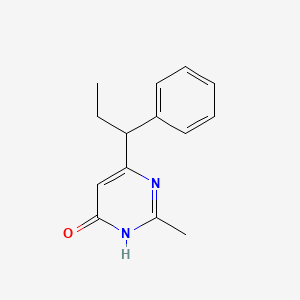
![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
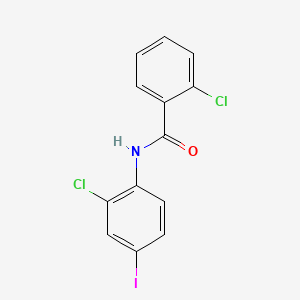
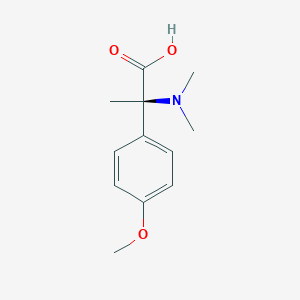
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
